molecular formula C10H12N2 B095991 Benzimidazole, 1-ethyl-5-methyl-(8CI) CAS No. 17582-97-7

Benzimidazole, 1-ethyl-5-methyl-(8CI)

Cat. No. B095991
CAS RN: 17582-97-7
M. Wt: 160.22 g/mol
InChI Key: BPHPQBJNVMVWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole, 1-ethyl-5-methyl-(8CI) is a heterocyclic compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

Benzimidazole, 1-ethyl-5-methyl-(8CI) acts as a tubulin polymerization inhibitor, which disrupts the microtubule network in cells. This leads to cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis.

Biochemical And Physiological Effects

Benzimidazole, 1-ethyl-5-methyl-(8CI) has been shown to have low toxicity in vitro and in vivo studies. It exhibits a dose-dependent effect on cancer cells, with higher concentrations leading to increased apoptosis. It also has a bacteriostatic effect on various bacteria and fungi.

Advantages And Limitations For Lab Experiments

Benzimidazole, 1-ethyl-5-methyl-(8CI) is a versatile compound that can be used in various lab experiments. Its low toxicity and high purity make it an ideal candidate for in vitro and in vivo studies. However, its limited solubility in water can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on Benzimidazole, 1-ethyl-5-methyl-(8CI). One potential area of study is its use in combination therapy for cancer treatment. Another direction is the exploration of its potential use as an anti-inflammatory agent. Additionally, further research can be conducted to improve its solubility in water and enhance its efficacy as a corrosion inhibitor.
Conclusion:
Benzimidazole, 1-ethyl-5-methyl-(8CI) is a heterocyclic compound that has a diverse range of scientific research applications. Its mechanism of action and physiological effects have been studied extensively, and it has been shown to have low toxicity and high purity. While there are some limitations to working with this compound, its versatility and potential for future research make it an exciting area of study.

Synthesis Methods

Benzimidazole, 1-ethyl-5-methyl-(8CI) can be synthesized using various methods, including the condensation of o-phenylenediamine with ethyl methyl ketone, and the reaction of 1-ethyl-5-methyl-1H-benzimidazole-2-thiol with chloroacetic acid. The latter method is more efficient and yields a higher purity product.

Scientific Research Applications

Benzimidazole, 1-ethyl-5-methyl-(8CI) has been used in various scientific research applications, including as a fluorescent probe for DNA detection, as a corrosion inhibitor for mild steel, and as an antimicrobial agent against various bacteria and fungi. It has also been studied for its potential use in cancer therapy due to its ability to inhibit tubulin polymerization.

properties

IUPAC Name

1-ethyl-5-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-12-7-11-9-6-8(2)4-5-10(9)12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHPQBJNVMVWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-methyl-1H-benzo[d]imidazole

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